1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is a heterocyclic compound that belongs to the thiazine family, characterized by a sulfur and nitrogen atom in its ring structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The thiazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
This compound can be synthesized through various chemical reactions involving thieno and thiazin derivatives. The literature provides several methods for synthesizing this compound, which are explored in detail in the synthesis analysis section.
1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is classified as a thiazine derivative. Thiazines are six-membered heterocycles containing both sulfur and nitrogen atoms. This specific compound features a fused thieno structure, which contributes to its unique chemical properties.
The synthesis of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one can be achieved through several methods:
The synthesis typically involves heating the reactants under reflux conditions and monitoring the progress through techniques such as thin-layer chromatography (TLC). The final product is usually purified by recrystallization or column chromatography.
The molecular structure of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is characterized by:
The molecular formula is , with a molecular weight of approximately 166.19 g/mol. The compound exhibits distinct spectral features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that aid in confirming its structure.
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are employed for product identification and purity assessment.
The mechanism of action for compounds like 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one often involves:
Data from pharmacological studies indicate that thiazine derivatives can modulate various biological activities through these mechanisms.
Relevant analyses include melting point determination and spectral analysis for confirmation of purity and identity.
1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one has several scientific uses:
Research continues to explore the full range of biological activities associated with this compound and its derivatives for future medicinal applications.
The systematic naming of fused heterocyclic systems follows IUPAC Rule B-3, which prioritizes nitrogen-containing components, ring size, heteroatom variety, and fusion locants . For "1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one", the base component is the 1,4-thiazin-2-one ring due to its nitrogen content and larger size compared to thiophene. The prefix "thieno[2,3-b]" specifies fusion between thiophene’s C2-C3 bond (edge "b") and the thiazine ring’s bond adjacent to N1 and C2 . The saturation descriptor "1H,2H,3H" indicates reduced states at positions 1, 2, and 3, distinguishing it from fully aromatic counterparts like thieno[3,2-c][1,2]thiazin-4(3H)-one [5].
Nomenclature variations arise from:
Table 1: Nomenclature Conventions in Fused Thiazinones
Compound Structure | Systematic Name | Key Nomenclature Features |
---|---|---|
Thiophene + Thiazinone (C2-C3 fusion) | 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one | Base: Thiazinone; Fusion: [2,3-b]; Saturation: 1H,2H,3H |
Thiophene + 1,2-thiazinone | (3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | Fusion: [3,2-c]; Stereochemistry: (3Z); Substituents: 2,2-dioxo |
Benzene + 1,3-thiazine | 4H-3,1-Benzoxazine | Contracted prefix "benzo" for benzene fusion |
Such precision avoids ambiguity in chemical communication, particularly in patent claims covering structurally related anticancer agents [3] [6].
The thiazinone ring adopts a half-chair conformation due to sp³-hybridized C2 and C3 atoms, confirmed by X-ray crystallography of analogues like 1,1-dioxido-1,2-thiazinan derivatives [2]. This non-planarity introduces stereoelectronic effects critical to biological activity:
Table 2: Key Bond Parameters in Thieno[2,3-b][1,4]thiazin-2-one Derivatives
Structural Feature | Bond Length/Angle | Electronic Implication |
---|---|---|
C2=O (thiazinone carbonyl) | 1.22–1.24 Å | Enhanced electrophilicity for nucleophilic addition |
S=O (sulfonyl) | 1.44 Å | Strong σ/π-withdrawal; increases ring acidity |
C3–N (enamine) | 1.35 Å; bond angle 121° | Partial double-bond character; planarity at N |
Dihedral (thiophene:thiazine) | 12–18° | Compromise between conjugation and steric strain |
Stereoelectronic perturbations enable tailored drug design: Introduction of 3-arylidene substituents (e.g., EVT-3000377) extends conjugation, red-shifting UV absorption to 340 nm, while spiro-fusion at C5-C6 enhances rigidity, improving target selectivity .
Patent WO2014164543A1 discloses pyrido-thienothiazines as menin-MLL inhibitors for leukemia therapy, structurally analogous to thieno-thiazinones but replacing thiophene with pyridine [3]. This scaffold modification enhances nitrogen-mediated hydrogen bonding (e.g., to menin’s Asp231 residue), increasing potency 10-fold over thiophene analogues. Key structural bridges include:
Table 3: Therapeutic Analogues of Thieno-Thiazinones in Patent Literature
Core Structure | Therapeutic Target | Structural Distinction from Thieno-Thiazinone |
---|---|---|
Pyrido[2,3-b][1,4]thiazin-7-one | Menin-MLL interaction (leukemia) | Pyridine replaces thiophene; adds H-bond acceptor |
1,1-Dioxothieno[3,2-c][1,2]thiazin-4-one | Kinase inhibition (cancer) | Sulfonyl group; fusion at [3,2-c] instead of [2,3-b] |
Spiro[cyclohexane-1,2'-thieno[2,3-b]thiazin]-3'(4'H)-one | Antimicrobial agents | Spiro-fusion at C5-C6 restricts conformational freedom |
These analogues exploit conserved fusion topologies while optimizing electronic profiles. For instance, the patent compound methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate retains the thiazinone’s ring strain but incorporates a spiro-decane system to enhance membrane permeability [2] [3]. Such structural hybrids highlight the thieno-thiazinone scaffold’s versatility in drug discovery.
Concluding Remarks
The structural and electronic uniqueness of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one arises from its fusion topology, stereoelectronic tuning, and analogical adaptability. IUPAC nomenclature rigorously encodes its fusion chemistry , while the thiazinone ring’s non-planarity governs reactivity through steric and electronic modulation [2] . Patent-driven scaffold hopping to pyrido-thienothiazines [3] and spiro-annelated derivatives demonstrates the core’s capacity for target-specific optimization. Future work should explore unsaturated variants and metallocomplexes to leverage unexplored bioactivity space.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: